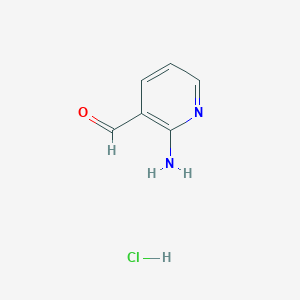

2-Amino-pyridine-3-carbaldehyde hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.ClH/c7-6-5(4-9)2-1-3-8-6;/h1-4H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXDJXJZYKKYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino Pyridine 3 Carbaldehyde Hydrochloride and Its Analogues

Precursor Chemistry and Strategic Starting Material Selection

The successful synthesis of the target compound relies heavily on the careful selection of starting materials and a strategic approach to building the substituted pyridine (B92270) core. This involves either constructing the pyridine ring with the desired functionalities already incorporated or regioselectively functionalizing a simpler pyridine derivative.

While direct synthesis of 2-Amino-pyridine-3-carbaldehyde often starts from a pre-formed pyridine ring, the construction of the pyridine scaffold itself is a fundamental aspect of heterocyclic chemistry. General methods for pyridine synthesis can be adapted to produce precursors for the target molecule. These methods often involve condensation reactions. For instance, multicomponent reactions (MCRs) can be employed to construct highly substituted pyridine rings from acyclic precursors. One such approach involves the reaction between an aromatic ketone, an aromatic aldehyde, and malononitrile (B47326) in the presence of ammonium carbonate to yield 4,6-disubstituted-2-aminopyridine-3-carbonitrile derivatives. researchgate.net Although this yields a nitrile instead of a carbaldehyde at the 3-position, the 2-amino-3-cyanopyridine scaffold is a common precursor that can be further modified.

Other historical and modern methods for forming the pyridine ring include:

Hantzsch Dihydropyridine Synthesis: A condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia, followed by oxidation.

Guareschi-Thorpe Condensation: Reaction of a cyanoacetamide with a 1,3-diketone.

Bohlmann-Rahtz Pyridine Synthesis: Condensation of enamines with ethynyl ketones.

These foundational methods provide pathways to variously substituted pyridines, which can then be subjected to further functionalization to install the required amino and carbaldehyde groups.

The precise placement of the amino group at the C2 position and the carbaldehyde group at the C3 position is critical. This regioselectivity is often achieved through the use of directing groups or by exploiting the inherent reactivity of the pyridine ring. eurekaselect.comznaturforsch.com

The introduction of an amino group at the C2 position is a common transformation. Classical methods include the Chichibabin reaction, though it is often limited in scope. eurekaselect.com More modern approaches involve nucleophilic aromatic substitution (SNAr) on activated pyridines, such as 2-halopyridines. galchimia.comnih.gov Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed methods have also proven effective for this transformation. nih.gov A recently developed method utilizes a polyfunctional reagent that activates the pyridine nitrogen, transfers a protected amino group to the C2 position, and acts as an oxidant to yield the 2-aminopyridine (B139424) product. galchimia.com

The introduction of the formyl (carbaldehyde) group at the C3 position, ortho to the amino group, often relies on directed ortho-metalation. tandfonline.comtandfonline.com An existing group at C2, such as a protected amine, can direct a strong base (e.g., organolithium reagents) to deprotonate the C3 position selectively. The resulting organometallic intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde. tandfonline.comtandfonline.com This strategy ensures high regioselectivity, which can be difficult to achieve through direct electrophilic substitution on the pyridine ring. znaturforsch.com

| Method | Functional Group Introduced | Position | Key Strategy | Reference |

| Buchwald-Hartwig Amination | Amino | C2 | Palladium-catalyzed cross-coupling on 2-halopyridines | nih.gov |

| Directed ortho-Metalation | Carbaldehyde | C3 | Use of a directing group at C2 (e.g., protected amine) followed by lithiation and quenching with DMF | tandfonline.comtandfonline.com |

| Vilsmeier-Haack Reaction | Carbaldehyde | C3 | Electrophilic substitution on an activated 2-aminopyridine derivative | thieme-connect.deresearchgate.net |

| Multicomponent Reactions | Amino and Cyano | C2, C3 | One-pot synthesis from acyclic precursors | researchgate.netsemanticscholar.org |

Classical and Modern Synthetic Routes to the Core Structure

Several distinct synthetic routes have been established to produce 2-Amino-pyridine-3-carbaldehyde and its analogues, leveraging both classical organic reactions and modern synthetic innovations.

Electrophilic formylation is a key method for introducing the C3-carbaldehyde group. A highly efficient process involves the ortho-lithiation of a protected 2-aminopyridine. tandfonline.comtandfonline.com

In this approach, commercially available 2-aminopyridine is first protected, for example, as 2-(pivaloylamino)pyridine. This pivaloyl group serves as a directed metalation group. Treatment with a strong base, such as n-butyllithium or t-butyllithium, selectively removes the proton at the C3 position, creating a dianion. This intermediate is then quenched with an electrophile like N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate and removes the pivaloyl protecting group to yield 2-Amino-pyridine-3-carbaldehyde. tandfonline.comtandfonline.com Careful selection of the base and solvent is crucial to avoid side reactions and the formation of impurities like 1,8-naphthyridine (B1210474) byproducts. tandfonline.comtandfonline.com Using t-BuLi and tetrahydropyran (THP) as a solvent has been shown to provide optimal yields. tandfonline.com

The Vilsmeier-Haack reaction is another classical method for formylation, typically applied to electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgchemistrysteps.com The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). wikipedia.orgchemistrysteps.com The electron-donating amino group at the C2 position activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C3 position. researchgate.net This method has been successfully applied to synthesize 2-chloro-3-formylpyridine derivatives from 2-acetamido precursors and has been used to introduce the carbaldehyde group onto 2-substituted imidazo[1,2-a]pyridine rings. thieme-connect.deresearchgate.net

Table of Reagents for Directed ortho-Metalation-Formylation tandfonline.comtandfonline.com

| Starting Material | Base | Solvent | Formylating Agent | Product | Yield |

|---|---|---|---|---|---|

| 2-(Pivaloylamino)pyridine | n-BuLi | THF | DMF | 2-Amino-pyridine-3-carbaldehyde | 54% |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.govnih.gov MCRs offer advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives. researchgate.netsemanticscholar.orgnih.gov

For example, a four-component, catalyst-free synthesis of substituted 2-aminopyridines has been reported by reacting acetophenone derivatives, malononitrile, aldehyde derivatives, and ammonium carbonate under solvent-free conditions. semanticscholar.org Similarly, a three-component reaction using enaminones, malononitrile, and a primary amine can also yield substituted 2-aminopyridines. nih.gov While these methods typically produce 2-amino-3-cyanopyridines, the cyano group can potentially be hydrolyzed and converted to a carbaldehyde in a subsequent step.

A three-component reaction of 2-aminopyridines, aldehydes, and isocyanides has been developed to synthesize 3-aminoimidazo[1,2-a]pyridines, demonstrating the utility of MCRs in building complex fused heterocyclic systems from simple aminopyridine precursors. researchgate.net

2-Aminopyridine derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions. The target molecule, 2-Amino-pyridine-3-carbaldehyde, is a particularly important building block in this context.

One of the most prominent applications is the Friedländer annulation , which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a ketone). tandfonline.comtandfonline.com 2-Amino-pyridine-3-carbaldehyde serves as the ideal 2-aminoaryl aldehyde component for the synthesis of 1,8-naphthyridines, a class of compounds with significant biological activity. tandfonline.comtandfonline.com

Another strategy involves the reaction of 2-aminopyridines with α,β-unsaturated esters, such as alkyl acrylates, which can lead to the formation of fused pyrido[1,2-a]pyrimidine systems. semanticscholar.org Additionally, 2-aminopyridines can react with various reagents like α-haloketones or alkynes in tandem or multicomponent reactions to construct imidazo[1,2-a]pyridine scaffolds. researchgate.net These cyclization strategies highlight the role of functionalized 2-aminopyridines as key intermediates in building molecular complexity.

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry is paramount in modern synthetic organic chemistry, aiming to reduce environmental impact through the design of safer chemicals and processes. For the synthesis of 2-Amino-pyridine-3-carbaldehyde hydrochloride and related pyridine derivatives, this involves innovating in areas such as solvent use, catalysis, and energy consumption.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditionally, the synthesis of pyridine derivatives often employed hazardous and volatile organic solvents like toluene, chloroform, or acetonitrile researchgate.net. Green chemistry principles advocate for their replacement with more benign alternatives or the elimination of solvents altogether.

Water has been successfully utilized as a green solvent for reactions involving 2-aminopyridines. For instance, catalyst-free, three-component reactions between 2-aminopyridines, aldehydes, and isocyanides have been efficiently conducted in water, offering good to excellent yields and simplifying product isolation researchgate.net. Some reactions in water have demonstrated lower yields compared to those in solvents like DMSO, attributed to the faster decomposition of reactants in warm water, but they remain a viable green alternative nih.gov.

Other sustainable solvents have also been explored. Polyethylene glycol (PEG), particularly PEG-400, and glycerol have emerged as effective and environmentally friendly media for the synthesis of related heterocyclic structures like 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes tandfonline.comresearchgate.net. These solvents are non-toxic, biodegradable, and have low volatility.

Solvent-free, or "neat," reaction conditions represent an ideal green methodology by completely eliminating solvent waste. Such protocols have been developed for the synthesis of 2-aminopyridines and their derivatives, often by simply mixing the reactants, sometimes with gentle heating nih.gov. These methods can lead to high yields and regioselectivity, particularly with liquid amines nih.gov. One-pot, solvent-free syntheses of aminopyrido[2,3-d]pyrimidines have also been achieved, showcasing the efficiency and environmental benefits of this approach mdpi.com.

| Solvent System | Reaction Type | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Water | Three-component reaction of 2-aminopyridines | Non-toxic, non-flammable, readily available, catalyst-free | Good to Excellent | researchgate.net |

| PEG-400 | Vilsmeier-Haack formylation | Green medium, high yield, short reaction time | High | tandfonline.com |

| Glycerol | Vilsmeier-Haack formylation | Green medium, mild conditions, avoids hazardous solvents | High | researchgate.net |

| Solvent-Free | Reaction of thiazolopyridinium salt with amines | Eliminates solvent waste, good yields, regioselective | Good | nih.gov |

| Ethanol/Water | Multicomponent synthesis of chromenes | Sustainable, high atom economy, low E-factor | Up to 98% | rsc.org |

The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis, offering advantages such as easy separation from the reaction mixture, potential for reuse over multiple cycles, and reduction of catalyst waste nih.govmdpi.com.

For the synthesis of pyridine-containing heterocycles, a variety of solid-supported catalysts have been investigated. These include:

Zeolites: NaA nanozeolite has been used as an efficient and simple catalyst for producing 3-aminoimidazo[1,2-a]pyridines under solvent-free conditions researchgate.net.

Silica-Based Catalysts: Mesoporous silica (B1680970), such as SBA-15, functionalized with iridium or ruthenium complexes, has shown high catalytic activity in the synthesis of aminopyrimidines and can be recycled up to five times researchgate.net. Similarly, MCM-41 materials have been used to catalyze the synthesis of pyridine-2-carbaldehyde-based chalcones asianpubs.org.

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, like Fe3O4@SiO2, allow for facile recovery using an external magnet. A copper(II) complex supported on such nanoparticles has been effective in synthesizing pyran derivatives rsc.org. This approach simplifies product workup and enhances catalyst reusability nih.gov.

In addition to inorganic supports, recyclable organocatalysts are gaining traction. 2-Aminopyridine itself has been employed as a recyclable, metal-free catalyst for the synthesis of pyrano[2,3-d]pyrimidine scaffolds . Biomass-derived polymers like chitosan, which contains β-D-anhydroglucosamine units, have also been used as recyclable catalysts for the one-pot synthesis of indolizine-2-carbaldehydes in aqueous solutions nih.gov.

| Catalyst Type | Example | Reaction | Recyclability | Reference |

|---|---|---|---|---|

| Nanozeolite | NaA nanozeolite | Synthesis of 3-aminoimidazo[1,2-a]pyridines | Not specified | researchgate.net |

| Supported Metal Complex | SBA-15@TZP-Ir/Ru | Synthesis of aminopyrimidines | Recyclable for 5 cycles | researchgate.net |

| Magnetic Nanoparticle | Cu(II) on Fe3O4@SiO2 | Synthesis of pyran derivatives | Easily separated by magnet | rsc.org |

| Organocatalyst | 2-Aminopyridine | Synthesis of pyrano[2,3-d]pyrimidines | Recyclable | |

| Biomass-Derived | Chitosan | Synthesis of indolizine-2-carbaldehydes | Excellent catalytic cycling | nih.gov |

Alternative energy sources like microwave irradiation and ultrasound offer significant green advantages over conventional heating methods. These techniques can dramatically reduce reaction times, increase product yields, and improve energy efficiency tandfonline.comjocpr.comnih.gov.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules. This often leads to shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles with fewer byproducts tandfonline.comresearchgate.netnih.gov. The Vilsmeier-Haack reaction to introduce a carbaldehyde group onto an imidazo[1,2-a]pyridine core, for example, has been efficiently performed under microwave irradiation in green solvents like PEG-400 or glycerol tandfonline.comresearchgate.net. This method avoids the use of hazardous organic solvents and toxic catalysts, highlighting its environmental benefits tandfonline.com. One-pot, three-component reactions to create complex heterocyclic systems have also been successfully accelerated using microwave assistance rsc.orgacs.org.

Ultrasound-Promoted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid jocpr.comtandfonline.com. This process creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions even at room temperature nih.govtandfonline.com. Ultrasound has been used to promote the synthesis of various pyridine and thiophene derivatives, often resulting in higher yields and shorter reaction times under milder conditions compared to classical methods jocpr.comtandfonline.com. The use of ultrasound in green solvent systems, such as water-glycerol, further enhances the eco-friendly nature of the synthesis nih.gov.

| Technique | Reaction Type | Conventional Method (Time) | Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Microwave | Vilsmeier-Haack Formylation | Several hours | 5-10 minutes | Significant | tandfonline.comresearchgate.net |

| Microwave | Four-component pyridine synthesis | 6-9 hours | 2-7 minutes | From 71-88% to 82-94% | nih.gov |

| Ultrasound | Hydrazine carboxamide synthesis | 4 hours | 20 minutes | Higher productivity | nih.gov |

| Ultrasound | Gewald 2-aminothiophene synthesis | Prolonged time | Shortened time | Moderate to high yields | jocpr.com |

Scale-Up Considerations and Process Intensification Studies

Transitioning a synthetic route from research-scale to larger-scale production introduces challenges related to efficiency, safety, cost, and purity. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is crucial for sustainable chemical manufacturing mdpi.com.

Multicomponent Reactions (MCRs): By design, MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent waste, and saving time researchgate.netmdpi.com. The development of one-pot protocols is a key strategy for yield enhancement.

Reaction Condition Optimization: Fine-tuning parameters is critical. For instance, in a gram-scale synthesis of (±)-sparteine involving a pyridine core, it was found that cyclization was very rapid, and decreasing the reaction time to two minutes significantly improved yields and reduced byproduct formation acs.org. Similarly, quenching the reaction at very low temperatures (−78 °C) was crucial to prevent product degradation acs.org.

Process Intensification with Microreactors: Microreactors offer enhanced control over reaction conditions due to their high surface-to-volume ratios, leading to better mixing and heat transfer mdpi.com. While scaling up can be a challenge, strategies like numbering-up (running multiple microreactors in parallel) can achieve production targets for even highly exothermic reactions mdpi.com.

Ensuring the purity of the final compound is essential for its intended application. In research-scale production, a combination of reaction design and purification techniques is used to manage purity.

Clean Reaction Profiles: The ideal approach to purity management is to design reactions that are clean and high-yielding, minimizing the formation of byproducts. The use of green techniques like microwave synthesis or highly selective catalysts can contribute to cleaner reaction mixtures, sometimes obviating the need for extensive purification researchgate.nettandfonline.com.

Chromatographic Purification: Column chromatography using silica gel (SiO2) is a standard method for purifying 2-aminopyridine derivatives at the research scale nih.gov. It is effective at separating the desired product from unreacted starting materials and byproducts.

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a suitable hot solvent (or solvent mixture, such as ethanol/chloroform) and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution acs.orgresearchgate.net.

Analytical Verification: The purity and identity of the synthesized this compound are confirmed using a suite of analytical methods. These routinely include Nuclear Magnetic Resonance (1H and 13C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight researchgate.netresearchgate.netresearchgate.net. For storage and stability studies, methods like High-Performance Liquid Chromatography (HPLC) are often employed osha.gov.

| Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation of product from byproducts | Purification of 2-aminopyridines using SiO2 | nih.gov |

| Recrystallization | High-level purification of solid products | Purification of sparteine salt from ethanol | acs.org |

| NMR Spectroscopy | Structural elucidation and purity check | Characterization of imidazo[1,2-a]pyridine derivatives | researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Identification of functional groups | Confirmation of carbaldehyde and amino groups | researchgate.net |

| Mass Spectrometry | Confirmation of molecular weight | Verification of the final product's mass | researchgate.net |

Chemical Transformations and Derivatizations of 2 Amino Pyridine 3 Carbaldehyde Hydrochloride

Reactivity Profiles of the Amino Group

The primary amino group at the C2 position of the pyridine (B92270) ring is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. Its reactivity is influenced by the electronic properties of the pyridine ring and the adjacent carbaldehyde group. This nucleophilicity allows it to readily participate in a variety of chemical reactions.

Nucleophilic Acylation and Alkylation Reactions

The nucleophilic character of the amino group facilitates its reaction with electrophilic acylating and alkylating agents.

Acylation: In nucleophilic acylation, the amino group attacks the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, to form an amide bond. This transformation is fundamental in organic synthesis for the introduction of acyl groups. For instance, the reaction of 2-aminopyridine (B139424) derivatives with carboxylic acids can be catalyzed by organophosphorus compounds in a three-component condensation to generate 2-amidopyridines. nih.gov This process involves the sequential dehydration of the starting materials, driven by a PIII/PV=O redox couple, showcasing a modern approach to amide bond formation under mild conditions. nih.gov

Alkylation: While direct alkylation of amines with alkyl halides is a standard method, achieving selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. acs.org Controlled conditions or the use of protecting group strategies are typically required to synthesize secondary amines with different substituents. acs.org The amino group of 2-aminopyridine-3-carbaldehyde can react with alkylating agents, where the nitrogen atom displaces a leaving group on an alkyl substrate.

| Reaction Type | Reagent Class | Product Class | General Reaction Conditions |

| Acylation | Acid Chlorides, Anhydrides | N-(3-formylpyridin-2-yl)amides | Base (e.g., pyridine, triethylamine) |

| Acylation | Carboxylic Acids | N-(3-formylpyridin-2-yl)amides | Condensation agent (e.g., DCC, PIII/PV catalyst) |

| Alkylation | Alkyl Halides | N-alkyl-2-amino-pyridine-3-carbaldehydes | Base (e.g., K2CO3, NaH) |

Condensation Reactions for Schiff Base Formation

One of the most characteristic reactions of the primary amino group is its condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine (hemiaminal) intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. jocpr.com

The formation of Schiff bases from aminopyridines is a well-established synthetic route. jocpr.comwikipedia.org For example, 2-aminopyridine can react with various substituted pyrazole-4-carbaldehyde derivatives in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux to produce the corresponding Schiff bases in high yields. jocpr.com Similarly, reactions with L-tryptophan have been used to synthesize Schiff bases derived from pyridinecarboxaldehydes. nih.gov These reactions highlight the utility of the amino group in 2-amino-pyridine-3-carbaldehyde for constructing larger, more complex molecular architectures.

| Reactant 1 | Reactant 2 (Carbonyl) | Product | Conditions |

| 2-Aminopyridine | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyridin-2-amine | Ethanol, Glacial Acetic Acid, Reflux jocpr.com |

| 3-Aminopyridine | 4-Pyridine carboxaldehyde | N-(pyridin-4-ylmethylene)pyridin-3-amine | Ethanol, Reflux jocpr.com |

| Alanine | Pyridine-2-carboxaldehyde | (E)-2-((pyridin-2-ylmethylene)amino)propanoic acid | Not specified researchgate.net |

| Aminophenol Derivatives | Pyridine-2-aldehyde | Pyridyl-substituted Schiff bases | Anhydrous Ethanol, Reflux dergipark.org.tr |

Amino Group Participation in Annulation Reactions

The amino group in 2-amino-pyridine-3-carbaldehyde is critically positioned to participate in annulation (ring-forming) reactions, leading to the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino group and the pyridine ring nitrogen. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many biologically active compounds.

This synthesis can be achieved through several pathways, including the reaction of 2-aminopyridine derivatives with α-haloketones, where the initial step is the nucleophilic substitution of the halide by the amino group, followed by cyclization. rsc.org Modern, metal-free approaches have also been developed, such as the annulation of 2-aminopyridine derivatives with arenes using hypervalent iodine reagents to construct pyrido[1,2-a]benzimidazole (B3050246) scaffolds. nih.govresearchgate.net Furthermore, multicomponent reactions (MCRs) provide an efficient route. For instance, a copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne proceeds via a domino sequence of coupling and 5-exo-dig cycloisomerization to yield substituted imidazo[1,2-a]pyridines. researchgate.net

Reactivity Profiles of the Carbaldehyde Group

The carbaldehyde group (-CHO) at the C3 position is characterized by an electrophilic carbonyl carbon. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles and allows it to undergo various transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.

Nucleophilic Addition and Reduction/Oxidation Pathways

Nucleophilic Addition: The carbaldehyde group readily undergoes nucleophilic addition. Strong nucleophiles, such as those in Grignard or organolithium reagents, add to the carbonyl carbon to form, after workup, secondary alcohols. Weaker nucleophiles often require acid or base catalysis.

Reduction: The aldehyde can be easily reduced to a primary alcohol, (2-aminopyridin-3-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reagent allows for chemoselectivity, as NaBH₄ is a milder reagent that typically does not reduce other functional groups like esters or amides that might be present in a more complex derivative.

Oxidation: Conversely, the carbaldehyde group can be oxidized to a carboxylic acid, yielding 2-amino-pyridine-3-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The selective oxidation of aldehydes is a cornerstone of organic synthesis. nih.gov In related aminothieno[2,3-b]pyridine systems, oxidation with reagents like sodium hypochlorite (B82951) has been shown to result in unusual oxidative dimerization products rather than simple oxidation of the heterocyclic core, indicating the complex interplay of functional groups. nih.govacs.org

| Transformation | Reagent | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Oxidation | Silver Oxide (Ag₂O) | Carboxylic Acid (-COOH) |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol (-CH(OH)R) |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for converting carbonyl compounds into alkenes, thereby forming a new carbon-carbon double bond. The carbaldehyde group of 2-amino-pyridine-3-carbaldehyde is an excellent substrate for these transformations.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). nih.gov The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome (E/Z selectivity) of the alkene product depends on the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed from the reaction mixture, simplifying purification. wikipedia.org The HWE reaction almost exclusively produces the (E)-alkene, making it highly valuable for stereoselective synthesis. wikipedia.orgnih.gov

| Reaction Name | Reagent Type | Key Intermediate | Product Type | Typical Stereoselectivity |

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene | (Z) for unstabilized ylides; (E) for stabilized ylides organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Oxaphosphetane | Alkene | Predominantly (E) wikipedia.org |

Knoevenagel Condensation and Aldol (B89426) Reactions

The aldehyde functional group in 2-Amino-pyridine-3-carbaldehyde is a key site for carbon-carbon bond formation through condensation reactions. The Knoevenagel condensation, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active hydrogen compound, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org

In the context of 2-Amino-pyridine-3-carbaldehyde, the formyl group readily reacts with active methylene (B1212753) compounds such as malononitrile (B47326), cyanoacetamide, and ethyl cyanoacetate. bas.bg These reactions are often efficient, environmentally friendly as water is the only byproduct, and can sometimes proceed without a catalyst, particularly in H₂O:EtOH mixtures at room temperature. bas.bg The pyridine ring itself can play a dual role, activating the methylene compound through its basic nitrogen atom and activating the carbonyl group. bas.bg The products of these condensations are electron-deficient alkenes, which are valuable intermediates in organic synthesis. bas.bgnih.gov For instance, the reaction of a related compound, 2-chloroquinoline-3-carbaldehyde, with malononitrile in the presence of a catalyst initiates with the abstraction of a proton from the active methylene group, followed by nucleophilic attack on the formyl group and subsequent dehydration. rsc.org

Table 1: Examples of Knoevenagel Condensation with Pyridinecarbaldehydes This table is illustrative of typical reactants and conditions for this class of reaction.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Product Type |

|---|---|---|---|

| Pyridinecarbaldehyde | Malononitrile | Catalyst-free / H₂O:EtOH | Electron-deficient alkene |

| Pyridinecarbaldehyde | Cyanoacetamide | Catalyst-free / H₂O:EtOH | Electron-deficient alkene |

| Pyridinecarbaldehyde | Ethyl cyanoacetate | Catalyst-free / H₂O:EtOH | Electron-deficient alkene |

| Pyridinecarbaldehyde | Methyl cyanoacetate | Catalyst-free / H₂O:EtOH | Electron-deficient alkene |

Transformations Involving the Pyridine Core

The pyridine ring of 2-Amino-pyridine-3-carbaldehyde is susceptible to various transformations, including substitution reactions and metal-catalyzed functionalizations, which allow for the introduction of new substituents and the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally characterized as electron-deficient, which makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orglibretexts.org The high electronegativity of the nitrogen atom and its tendency to be protonated or coordinate to Lewis acids under reaction conditions further deactivates the ring. wikipedia.org Direct electrophilic substitution on pyridine is often challenging. wikipedia.org However, the presence of the activating amino group at the C-2 position can influence the regioselectivity and reactivity of the ring towards electrophiles.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). youtube.comstackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the substitution. stackexchange.com While the amino group at C-2 is not a typical leaving group, SNAr reactions can be performed on pyridine rings with appropriate leaving groups like halogens. researchgate.netthieme-connect.de For instance, catalytic SNAr reactions have been developed for aminopyridines using a ruthenium(II) catalyst to enable reactions with amine nucleophiles. thieme-connect.de This proceeds via a transient η⁶-pyridine complex that enhances the electrophilicity of the ring. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

To functionalize the pyridine core of 2-Amino-pyridine-3-carbaldehyde, halogenated derivatives are often employed in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is a prominent method. scirp.org Palladium-catalyzed Sonogashira reactions of 2-amino-3-bromopyridines with various terminal alkynes proceed in good yields in the presence of a palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand (e.g., PPh₃), and a copper(I) co-catalyst (e.g., CuI). scirp.orgresearchgate.net These reactions are effective for creating sp-sp² carbon-carbon bonds, leading to the synthesis of 2-amino-3-alkynylpyridine derivatives. scirp.orgsoton.ac.uk

The Suzuki-Miyaura reaction , which couples aryl or vinyl boronic acids with aryl or vinyl halides, is another cornerstone of cross-coupling chemistry. mdpi.com This palladium-catalyzed reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. mdpi.com While direct examples with 2-Amino-pyridine-3-carbaldehyde are not detailed in the provided sources, the Suzuki coupling of halogenated pyridines is a standard and effective method for introducing aryl or heteroaryl substituents onto the pyridine ring. nih.gov

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a means to form substituted alkenes. Although less specifically detailed for this substrate in the search results, it represents another potential avenue for the functionalization of a halogenated 2-Amino-pyridine-3-carbaldehyde derivative.

Table 2: Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Palladium Catalyst | scirp.org |

| Ligand | PPh₃ (5 mol%) | Stabilizes Catalyst | scirp.org |

| Additive | CuI (5 mol%) | Co-catalyst | scirp.org |

| Base | Et₃N | Neutralizes HX | scirp.org |

| Solvent | DMF | Reaction Medium | scirp.org |

| Temperature | 100°C | Thermal Energy | scirp.org |

Direct C-H Functionalization of the Pyridine Ring

Direct C-H functionalization has emerged as a more atom-economical and sustainable strategy for modifying aromatic rings, avoiding the need for pre-functionalized substrates like organohalides. rsc.org Despite the challenges posed by the electron-poor nature of pyridine, several methods for its direct C-H functionalization have been developed. rsc.org

A notable strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For 2-aminopyridine derivatives, the amino group or an imine formed from it can act as a directing group. nih.govacs.org For example, imines formed in situ from 2-aminopyridines and aldehydes can undergo Rh(III)-catalyzed imidoyl C-H activation. nih.govacs.org This allows for coupling with various partners like diazo esters to form fused heterocyclic systems. nih.govacs.org This approach demonstrates the potential to functionalize the C-H bond at the C-4 position of the 2-aminopyridine core. Other transition metals, like cobalt, have also been used in 2-aminopyridine-assisted C-H functionalization and annulation reactions. researchgate.net

Cyclization and Fused Heterocyclic System Annulation Reactions

The bifunctional nature of 2-Amino-pyridine-3-carbaldehyde, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it an ideal substrate for cyclization and annulation reactions to construct fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocycles of significant interest due to their prevalence in biologically active compounds. nih.govsemanticscholar.org The reaction of a 2-aminopyridine with a two-carbon unit is the most common and direct method for constructing this scaffold. nih.govrsc.org

2-Amino-pyridine-3-carbaldehyde can serve as a key precursor in multicomponent reactions (MCRs) for the synthesis of substituted imidazo[1,2-a]pyridines. acs.orgresearchgate.net In these reactions, the 2-aminopyridine moiety reacts with an aldehyde and a third component, such as an isonitrile (Groebke–Blackburn–Bienaymé reaction) or a terminal alkyne, to build the fused ring system in a single step. acs.orgresearchgate.netresearchgate.net For example, a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes is a well-established method for producing a wide variety of imidazo[1,2-a]pyridines. researchgate.netresearchgate.net The reaction mechanism typically involves the formation of an imine from the 2-aminopyridine and the aldehyde, followed by attack of the alkyne and subsequent cyclization. researchgate.net The presence of the carbaldehyde group on the starting 2-aminopyridine at the 3-position would result in the formation of imidazo[1,2-a]pyridines with a substituent at the 8-position.

Furthermore, 2-aminopyridines react with α-haloketones in a classic cyclization method where the pyridine nitrogen displaces the halide, followed by condensation between the amino group and the ketone to form the imidazole (B134444) ring. rsc.org

Table 3: Multicomponent Strategies for Imidazo[1,2-a]pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Aldehyde | Alkyne | CuSO₄/TsOH, Toluene | 2,3-Disubstituted Imidazo[1,2-a]pyridine | researchgate.net |

| 2-Aminopyridine | Aldehyde | Isonitrile | Catalyst-free, Water | 3-Aminoimidazo[1,2-a]pyridine | researchgate.net |

| 2-Aminopyridine | Ketone | Sulfonyl hydrazide | I₂, PPh₃ | 3-Sulfonyl Imidazo[1,2-a]pyridine | nih.gov |

| 2-Aminopyridine | Nitroolefin | --- | CuI, Air | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |

Formation of Other Polycyclic Nitrogen-Containing Scaffolds

2-Amino-pyridine-3-carbaldehyde hydrochloride is a valuable precursor for the synthesis of a variety of polycyclic nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of both an amino and a formyl group on the pyridine ring allows for a range of cyclization reactions to construct fused heterocyclic systems. Key among these is the Friedländer annulation and related condensation reactions, which provide access to naphthyridines and other fused pyridines.

One of the most important applications of 2-amino-pyridine-3-carbaldehyde is in the synthesis of 1,8-naphthyridines. The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a direct method for constructing the quinoline (B57606) ring system. wikipedia.org This methodology can be extended to the synthesis of naphthyridines, which are diazanaphthalene bioisosteres of quinoline. Specifically, the reaction of 2-amino-pyridine-3-carbaldehyde with ketones or other active methylene compounds is a general and efficient method for preparing a variety of 1,8-naphthyridines. scribd.com For instance, the condensation of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) has been used to prepare benzo[b] scribd.comnih.govnaphthyridine derivatives. nih.gov

Multi-component reactions (MCRs) also offer an efficient pathway to complex polycyclic systems from simple starting materials. Three-component reactions involving 2-aminopyridines, aldehydes, and a third component like an isocyanide or an alkyne have been developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov While not directly starting from 2-amino-pyridine-3-carbaldehyde, these methods highlight the utility of the 2-aminopyridine scaffold in building fused heterocyclic systems.

Furthermore, the reaction of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. rsc.org The aldehyde functionality in 2-amino-pyridine-3-carbaldehyde can be first transformed, and the resulting intermediate can then undergo cyclization. For example, a Claisen condensation of a derivative of 2-amino-pyridine-3-carbaldehyde with aryl ketones can yield unsaturated ketones, which can then be cyclized with urea (B33335) or thiourea (B124793) to afford pyrimidine-fused systems. researchgate.net

The table below summarizes some of the key polycyclic nitrogen-containing scaffolds that can be synthesized from 2-amino-pyridine-3-carbaldehyde and its derivatives.

| Starting Material(s) | Reagent(s) | Polycyclic Scaffold | Reaction Type |

| 2-Amino-pyridine-3-carbaldehyde, Active methylene compound (e.g., ketone, ester) | Base or Acid | 1,8-Naphthyridine (B1210474) | Friedländer Annulation |

| 2-Amino-pyridine-3-carbaldehyde derivative, Aryl ketone | Base | Pyrido[1,2-a]pyrimidine | Claisen Condensation followed by Cyclization |

| 2-Aminopyridine, Aldehyde, Isocyanide | Catalyst | Imidazo[1,2-a]pyridine | Multi-component Reaction |

| 2-Aminopyridine, α-Haloketone | Base | Imidazo[1,2-a]pyridine | Condensation/Cyclization |

Stereoselective Derivatization Strategies and Chiral Auxiliary Applications

The development of stereoselective derivatization strategies for 2-amino-pyridine-3-carbaldehyde and the exploration of its potential in chiral auxiliary applications are areas of growing interest, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. The bifunctional nature of 2-amino-pyridine-3-carbaldehyde, possessing both a nucleophilic amino group and an electrophilic aldehyde, provides multiple handles for the introduction of chirality.

A primary strategy for stereoselective derivatization involves the formation of chiral Schiff bases (imines) through the condensation of the aldehyde group with a chiral primary amine. These chiral imines can then serve as substrates in a variety of asymmetric reactions. For instance, the enantioselective reduction of the C=N bond can lead to the formation of chiral secondary amines with high enantiomeric excess. Similarly, nucleophilic additions to the imine carbon, such as the addition of organometallic reagents or enolates, can be controlled by the stereocenter on the amine moiety, leading to the diastereoselective formation of new chiral centers.

Conversely, the amino group can be reacted with a chiral carboxylic acid or its derivative to form a chiral amide. The chirality of this appended group can then direct subsequent reactions at the aldehyde functionality.

While the direct use of this compound as a chiral auxiliary is not extensively documented, its derivatives hold significant potential. Chiral Schiff base ligands, formed from the condensation of 2-amino-pyridine-3-carbaldehyde with chiral amines, can be used to form chiral metal complexes. These complexes can act as catalysts in a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov The pyridine nitrogen and the imine nitrogen can act as a bidentate ligand, creating a chiral environment around the metal center that can effectively induce enantioselectivity in the catalyzed reaction.

The application of chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands has proven to be a powerful methodology for the asymmetric synthesis of tailor-made α-amino acids. nih.gov Although not specifically employing 2-amino-pyridine-3-carbaldehyde, this approach demonstrates the potential of chiral Schiff base complexes in asymmetric synthesis.

The table below outlines potential stereoselective derivatization strategies and chiral auxiliary applications involving 2-amino-pyridine-3-carbaldehyde.

| Strategy | Description | Potential Chiral Product/Application |

| Chiral Schiff Base Formation | Condensation of the aldehyde with a chiral amine. | Chiral imine, which can undergo stereoselective reduction or nucleophilic addition. |

| Chiral Amide Formation | Acylation of the amino group with a chiral carboxylic acid derivative. | Chiral amide, which can direct stereoselective reactions at the aldehyde. |

| Chiral Ligand Synthesis | Formation of a chiral Schiff base and subsequent complexation with a metal. | Chiral metal complex for use as a catalyst in asymmetric synthesis. |

| Asymmetric Reduction | Direct enantioselective reduction of the aldehyde group using a chiral reducing agent. | Chiral primary alcohol. |

Applications of 2 Amino Pyridine 3 Carbaldehyde Hydrochloride in Advanced Chemical Sciences

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the amino and carbaldehyde functionalities in 2-Amino-pyridine-3-carbaldehyde hydrochloride makes it a valuable starting material for constructing intricate molecular architectures.

2-Amino-pyridine-3-carbaldehyde is extensively utilized in the synthesis of various heterocyclic compounds. chemimpex.com It serves as a key intermediate in the production of biologically active molecules, including those with potential anti-inflammatory and anti-cancer properties. chemimpex.com The compound's structure allows it to participate in diverse chemical reactions, leading to the formation of novel heterocyclic systems. chemimpex.com For instance, it can be used to synthesize 3-substituted heterocyclic compounds containing a bridgehead nitrogen atom through multi-step reactions. rdd.edu.iqresearchgate.net These reactions often involve condensation with other molecules, followed by cyclization to form fused ring systems. rdd.edu.iqresearchgate.net

One common application is in the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position of a pyridine (B92270) ring, which can then undergo further reactions like Claisen condensation to form unsaturated ketones. rdd.edu.iqresearchgate.net These intermediates can then be cyclized with reagents like urea (B33335) or thiourea (B124793) to yield oxopyrimidines and thiopyrimidines. rdd.edu.iqresearchgate.net Furthermore, the carbaldehyde group can react with hydrazine, semicarbazide, and hydroxylamine (B1172632) hydrochloride to produce hydrazone, semicarbazone, and oxime derivatives, respectively. rdd.edu.iqresearchgate.net

The versatility of 2-Amino-pyridine-3-carbaldehyde extends to its use in multicomponent reactions for the synthesis of therapeutically important and structurally diverse imidazo[1,2-a]pyridines. researchgate.net These reactions often involve the coupling of 2-aminopyridines, aldehydes, and alkynes, followed by a cycloisomerization step. researchgate.net

Here is a table summarizing some of the heterocyclic compounds synthesized from 2-Amino-pyridine-3-carbaldehyde and its derivatives:

| Precursor | Reagents | Resulting Heterocycle |

| 2-Amino-pyridine-3-carbaldehyde derivative | Aryl ketones, Urea/Thiourea | Oxopyrimidines/Thiopyrimidines |

| 2-Amino-pyridine-3-carbaldehyde derivative | Hydrazine, Semicarbazide, Hydroxylamine hydrochloride | Hydrazone, Semicarbazone, Oxime derivatives |

| 2-Aminopyridines, Aldehydes, Alkynes | Bimetallic Cu-Mn spinel oxide catalyst | Imidazo[1,2-a]pyridines |

The pyridine scaffold is a crucial component in drug design and synthesis. nih.gov 2-Amino-3-cyanopyridine, a related derivative, is recognized as a bioactive scaffold due to its diverse biological activities, including antiviral, antibacterial, and fungicidal properties. ijpsr.com This highlights the importance of the aminopyridine core in medicinal chemistry.

The incorporation of functional moieties into the pyridine nucleus is a key strategy for enhancing its biological properties. nih.gov this compound provides a convenient starting point for such modifications. For example, it can be used to create ligands for coordination chemistry, which are essential in catalysis and materials science. chemimpex.com

The compound also plays a role in the development of fluorescent probes for imaging applications in biological systems, which can offer insights into cellular functions and disease mechanisms. chemimpex.com Its application in biochemical research includes studying enzyme interactions and metabolic pathways, contributing to the development of new therapeutic strategies. chemimpex.com

Role in Supramolecular Chemistry and Self-Assembly

The ability of 2-Amino-pyridine-3-carbaldehyde to participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes it a valuable component in the construction of supramolecular architectures.

The amino and pyridine nitrogen atoms in 2-Amino-pyridine-3-carbaldehyde can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of predictable and stable hydrogen-bonded assemblies. The formation of strong charge-transfer complexes and hydrogen bonding interactions are major driving forces in the self-assembly of complex supramolecular structures. researchgate.netrsc.org

The principles of hydrogen bonding are fundamental to the self-assembly of various molecular systems, including guanosine (B1672433) derivatives which form intricate supramolecular architectures. rsc.org While not directly involving 2-Amino-pyridine-3-carbaldehyde, these studies demonstrate the power of hydrogen bonding in creating organized structures. The combination of coordination and hydrogen bonds is a powerful strategy for developing discrete supramolecular metalla-assemblies. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are at the forefront of contemporary coordination chemistry research. mdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands. The pyridine and amino groups of 2-Amino-pyridine-3-carbaldehyde make it an excellent candidate for a ligand in the synthesis of MOFs and CPs. rsc.org

The use of amino-functionalized carboxylate ligands has led to the synthesis of novel MOFs with interesting fluorescence properties. frontiersin.org The amino groups can enhance the functionality of the MOF, for example, by acting as a sensor for metal ions. frontiersin.org The synthesis of new MOFs often involves a combination of polytopic nitrogen and oxygen-donor ligands, and amino- or pyridine-alcohol templates. rsc.org

The choice of ligands is crucial for the properties of the resulting materials. universityofgalway.ie Pyridyl oximes and alcohols have been used to stabilize inorganic secondary building units in MOFs, leading to materials with interesting magnetic properties. universityofgalway.ie

Catalytic Applications and Ligand Design

The ability of 2-Amino-pyridine-3-carbaldehyde to form stable complexes with metal ions makes it a valuable ligand in the design of catalysts.

The development of ligands for coordination chemistry is a key application of this compound. chemimpex.com These ligands are essential in catalysis and materials science, providing versatile tools for complex reactions. chemimpex.com For example, copper(II) complexes containing pyridine-2-carbaldehyde have been shown to have catalytic activity in the synthesis of pyran derivatives. rsc.org

The pyridine scaffold is important in asymmetric catalysis. nih.gov Schiff base complexes, which can be formed from the reaction of the carbaldehyde group with amines, are important in catalysis. wikipedia.org Rhenium(I) tricarbonyl complexes with Schiff base ligands derived from pyridine-2-carboxaldehyde have been synthesized and characterized, demonstrating the utility of this scaffold in coordination chemistry. nih.gov

Magnetic nanoparticles have been used as catalysts in multicomponent reactions for the synthesis of pyridine derivatives. nih.gov These catalysts can be easily separated from the reaction mixture, making them environmentally friendly. nih.gov

Development of Ligands for Transition Metal Catalysis

The molecular architecture of 2-Amino-pyridine-3-carbaldehyde, featuring both a nucleophilic amino group and an electrophilic aldehyde, is exceptionally well-suited for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between the aldehyde group of the pyridine derivative and a primary amine. The resulting imine (-C=N-) group, along with the pyridine ring's nitrogen atom, can effectively chelate to transition metal ions.

Schiff base ligands are considered "privileged ligands" because they are straightforward to synthesize and can stabilize a wide variety of metal ions in various oxidation states. researchgate.net The complexes formed from these ligands and transition metals such as copper, nickel, cobalt, and palladium have demonstrated significant catalytic activity in a range of organic transformations. researchgate.net

The reaction of 2-Amino-pyridine-3-carbaldehyde with different primary amines yields a diverse library of bidentate or polydentate ligands. The electronic and steric properties of these ligands can be fine-tuned by selecting different primary amines, which in turn influences the catalytic performance of the corresponding metal complexes. Research on related pyridine-carboxaldehyde compounds has shown that the resulting metal complexes can catalyze reactions such as oxidation, reduction, and various cross-coupling reactions. researchgate.net The amino group at the 2-position of the pyridine ring can also influence the electronic properties of the ligand and the stability of the resulting metal complex.

Table 1: Examples of Catalytic Applications with Related Pyridine-Based Schiff Base Complexes

| Catalyst Type | Reactants | Catalytic Reaction | Reference |

|---|---|---|---|

| Pd(II) NHC Complexes | Aryl halides, boronic acids | Suzuki Coupling | researchgate.net |

| Cobalt(III) Schiff Base | Alkenes | Oxidation | researchgate.net |

| Copper(II) Schiff Base | Alcohols | Oxidation | researchgate.net |

Contribution to Organocatalytic Systems

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While 2-Amino-pyridine-3-carbaldehyde is a versatile building block for more complex structures, its direct application as an organocatalyst is not extensively documented in scientific literature. However, it can serve as a reactant in syntheses that utilize organocatalysts. For instance, in one documented procedure, 2-Amino-pyridine-3-carbaldehyde is reacted with an ester in the presence of L-proline, a well-known organocatalyst, to synthesize a more complex heterocyclic product. google.com In this context, the aminopyridine derivative acts as a substrate rather than the catalyst itself. The inherent reactivity of its amino and aldehyde groups could theoretically be harnessed for organocatalytic purposes, for example, in reactions involving enamine or iminium ion intermediates, but this remains a largely unexplored area of its chemistry.

Contributions to Polymer and Material Science

Monomer for Functional Polymer Synthesis

The bifunctional nature of 2-Amino-pyridine-3-carbaldehyde makes it a suitable candidate for use as a monomer in the synthesis of functional polymers. atomfair.com The presence of both an amino group and an aldehyde group allows it to undergo polycondensation reactions. For example, it can react with itself or with other comonomers containing suitable functional groups (e.g., diamines, dihydrazides, or other dialdehydes) to form polymers such as polyimines (polyschiff bases) or polyamides after oxidation.

These polymers, incorporating the pyridine moiety into their backbone, are expected to possess interesting properties. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, leading to the formation of metallopolymers. Furthermore, the conjugated nature of polyimines can impart semiconductor or conductive properties to the material. While specific examples of homopolymers derived solely from 2-Amino-pyridine-3-carbaldehyde are not widely reported, its potential as a building block for creating functional polyamine and other polymers is recognized in material science. researchgate.netatomfair.com

Table 2: Potential Polymer Types from 2-Amino-pyridine-3-carbaldehyde Monomer

| Reaction Type | Comonomer | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Polycondensation | Diamines | Polyimine | Coordination, Catalysis |

| Polycondensation | Dihydrazides | Poly(hydrazone-imine) | Thermal Stability, Chelating |

| Self-condensation | None | Polyimine | Conjugated, Optoelectronic |

Integration into Responsive or Optoelectronic Materials

Derivatives of 2-aminopyridine (B139424) are frequently used as scaffolds for the synthesis of fluorescent molecules and optoelectronic materials. researchgate.net The combination of the electron-donating amino group and the electron-withdrawing aldehyde group on the pyridine ring creates a "push-pull" system, which is a common design strategy for creating molecules with interesting photophysical properties, such as fluorescence.

The 2-Amino-pyridine-3-carbaldehyde molecule can be used as a starting material to build larger, more complex heterocyclic systems through reactions like the Friedländer annulation or other condensation reactions. researchgate.net These reactions can extend the π-conjugated system of the molecule, often leading to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. The resulting materials can have applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors (where fluorescence might change upon binding to an analyte), and bio-imaging. The synthesis of 1,8-naphthyridine (B1210474) derivatives, which often exhibit strong fluorescence, frequently employs 2-Amino-pyridine-3-carbaldehyde as a key precursor. researchgate.netresearchgate.net

Table 3: Photophysical Properties of a Related Naphthyridine Derivative

| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine Derivative | ~350 | ~450 | Fluorescent Probe | researchgate.net |

Utilization in Analytical Chemistry Methodologies

Derivatizing Agent for Enhanced Detection in Chromatographic Techniques

In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of analytes that lack a suitable chromophore or fluorophore. Aldehydes are common derivatizing agents for primary and secondary amines, as they react to form imines (Schiff bases), which are often more easily detectable by UV-Vis or fluorescence detectors.

A widely used derivatizing reagent for amines is o-phthalaldehyde (B127526) (OPA). It reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. Given that 2-Amino-pyridine-3-carbaldehyde possesses an aldehyde group, it could theoretically function as a derivatizing agent for amines in a similar fashion. The reaction would convert a non-absorbing amine into a pyridine-containing imine, which would be detectable by UV spectroscopy due to the presence of the aromatic pyridine ring.

However, despite this theoretical potential, the use of 2-Amino-pyridine-3-carbaldehyde specifically as a derivatizing agent for chromatographic analysis is not well-documented in the scientific literature. The field is currently dominated by well-established and commercially available reagents like OPA, dansyl chloride, and fluorescamine, which offer high reactivity and yield products with excellent detection sensitivity.

Reagent in Chemo- and Luminescent Sensing Systems

This compound serves as a pivotal reagent in the design and synthesis of advanced chemo- and luminescent sensing systems. Its utility stems from the presence of both an amino group and a reactive aldehyde function within the pyridine framework. This unique structural arrangement allows for the straightforward synthesis of Schiff base derivatives, a class of compounds widely recognized for their coordination ability with various metal ions and their rich photophysical properties. nih.gov The condensation reaction of 2-amino-pyridine-3-carbaldehyde with various primary amines leads to the formation of imine (-C=N-) linkages, which are often crucial components of the binding and signaling units in chemosensors. jocpr.com

The resulting Schiff base ligands, derived from 2-amino-pyridine-3-carbaldehyde, have been successfully employed in the development of selective and sensitive fluorescent and colorimetric sensors for a range of metal ions. These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), where the interaction with a specific analyte triggers a measurable change in their optical properties, such as fluorescence quenching or enhancement, or a distinct color change.

Applications in Metal Ion Detection

Research has demonstrated the efficacy of Schiff bases derived from 2-aminopyridine precursors in detecting various environmentally and biologically significant metal ions. For instance, pyridine derivatives have been synthesized to create fluorescent sensors for the rapid identification and detection of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the sensor molecule induces distinct fluorescent responses, enabling their detection in aqueous environments. mdpi.com

Similarly, Schiff base chemosensors have been developed for the selective detection of other metal ions like Cu(II), Al(III), and Fe(III). nih.govmdpi.com These sensors can exhibit high selectivity, allowing for the detection of a specific ion even in the presence of other competing ions. The sensing mechanism can be colorimetric, leading to a visual color change, or fluorescent, offering high sensitivity with low detection limits. mdpi.com For example, a Schiff base sensor, 3-Aminopyridine Salicylidene, demonstrated excellent selectivity for Al(III) and Fe(III) through fluorescence and for Cu(II) through colorimetric changes, with detection limits in the microgram per liter (µg/L) range. mdpi.com

The versatility of the 2-aminopyridine-3-carbaldehyde scaffold allows for fine-tuning of the sensor's properties by varying the amine component in the Schiff base synthesis. This modularity enables the development of tailored sensors for a wide array of target analytes.

Detailed Research Findings on Sensing Applications

The following tables summarize the performance of various chemosensors derived from 2-aminopyridine precursors for the detection of different metal ions.

Table 1: Fluorescent and Colorimetric Sensors for Metal Ion Detection

| Target Analyte | Sensor Type | Sensing Mechanism | Limit of Detection (LOD) |

| Al(III) | Fluorescent | Chelation-Enhanced Fluorescence | 20 µg/L |

| Fe(III) | Fluorescent | Fluorescence Quenching | 45 µg/L |

| Cu(II) | Colorimetric | Color change from colorless to yellow | 324 µg/L |

| Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescent | Differential Fluorescent Response | Not Specified |

Data sourced from studies on pyridine and aminopyridine-based Schiff base sensors. mdpi.commdpi.com

Table 2: Performance Characteristics of a 3-Aminopyridine Salicylidene Sensor

| Analyte | Method | Stoichiometry (Ligand:Metal) |

| Cu(II) | Colorimetric | 2:1 |

| Al(III) | Fluorescent | 1:1 |

| Fe(III) | Fluorescent | 1:1 |

This table details the specific binding characteristics of the 3APS sensor for different metal ions. mdpi.com

Theoretical and Computational Investigations of 2 Amino Pyridine 3 Carbaldehyde Hydrochloride

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For 2-Amino-pyridine-3-carbaldehyde hydrochloride, the protonation at the pyridine (B92270) nitrogen is expected to lower the energies of both the HOMO and LUMO compared to the neutral form. This is due to the increased electron-withdrawing nature of the pyridinium (B92312) ring. The HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO is expected to be distributed over the carbaldehyde group and the pyridinium ring. The precise energies of these orbitals can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are hypothetical values for illustrative purposes, as specific experimental or high-level computational data for the hydrochloride salt is not readily available in the literature. The trend of a larger HOMO-LUMO gap upon protonation is expected.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Amino-pyridine-3-carbaldehyde | -5.8 | -1.2 | 4.6 |

| This compound | -6.5 | -2.0 | 4.5 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and the potential for isomerism are critical determinants of a molecule's biological activity and chemical properties. Computational methods allow for a detailed exploration of the potential energy surface and the influence of the environment on molecular conformation.

Energy Minimization and Potential Energy Surface Exploration

This compound has several rotatable bonds, primarily the C-C bond between the pyridine ring and the carbaldehyde group, and the C-N bond of the amino group. Computational energy minimization and potential energy surface scans can identify the most stable conformers. The orientation of the carbaldehyde group relative to the pyridine ring (either syn or anti to the ring nitrogen) is a key conformational feature. The presence of the amino group adjacent to the carbaldehyde can lead to intramolecular hydrogen bonding, which would significantly influence the conformational preference.

Furthermore, 2-aminopyridine (B139424) derivatives can exist in different tautomeric forms. The most common tautomer is the amino form, but an imino tautomer can also exist where a proton has migrated from the amino group to the ring nitrogen. For the hydrochloride salt, the pyridine nitrogen is already protonated, which would disfavor the formation of the imino tautomer. However, theoretical calculations can quantify the relative energies of these tautomers to confirm the predominance of the amino form.

Influence of Solvent Environments on Conformation

The surrounding solvent can have a profound impact on the conformational and tautomeric equilibria of a molecule. Solvents with high dielectric constants, such as water, can stabilize charged or highly polar species. In the case of this compound, polar solvents would be expected to solvate the charged pyridinium moiety and the polar carbaldehyde and amino groups effectively.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvent environments. These calculations can reveal shifts in the relative energies of different conformers and tautomers in solution compared to the gas phase. For instance, a solvent might disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent molecules, leading to a change in the preferred conformation.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction pathway can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction pathways.

2-Amino-pyridine-3-carbaldehyde is a versatile precursor in the synthesis of various heterocyclic compounds. For example, it can undergo condensation reactions with active methylene (B1212753) compounds. Computational studies can model these reactions to provide a step-by-step understanding of the bond-forming and bond-breaking processes. For instance, in a three-component reaction involving an aldehyde, a 2-aminopyridine, and a diazo ester, computational modeling can help to elucidate the role of the catalyst and the nature of the intermediates and transition states. By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized, and new synthetic routes can be designed.

Transition State Characterization and Activation Energy Calculations

The reactivity of 2-Amino-pyridine-3-carbaldehyde is often centered around the aldehyde and amino functional groups, which can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of these transformations by characterizing the transition states and calculating the associated activation energies.

For a representative derivatization reaction, such as the initial step of an annulation reaction, computational analysis can map out the potential energy surface. The transition state is a critical point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The characterization of this state involves optimizing its geometry and confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Activation Energies for a Key Derivatization Step of a 2-Aminopyridine Derivative (based on analogous systems)

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G(d) | PCM (Water) | 15.8 |

| M06-2X/6-311+G(d,p) | SMD (Ethanol) | 14.2 |

This table presents hypothetical data based on computational studies of similar pyridine derivatization reactions to illustrate the type of information generated from such calculations. The values are not experimental data for this compound.

Computational Pathway Elucidation for Key Derivatization Reactions

Computational chemistry allows for the detailed elucidation of reaction pathways for the derivatization of molecules like 2-Amino-pyridine-3-carbaldehyde. One such important class of reactions is the multicomponent reaction, where three or more reactants combine to form a complex product in a single synthetic operation.

A plausible reaction pathway for the derivatization of a 2-aminopyridine derivative involves an initial condensation with an aldehyde to form an imine intermediate. This is often followed by a cyclization step. DFT calculations can model each step of this process, identifying key intermediates and transition states. For example, in a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, the reaction proceeds through a series of steps that can be computationally modeled to understand the regioselectivity and stereoselectivity of the product.

The protonation of the pyridine nitrogen in this compound is expected to significantly influence the reaction pathway by altering the nucleophilicity of the amino group and the electrophilicity of the carbaldehyde. Computational studies can quantify these effects by comparing the reaction profiles of the neutral and protonated forms.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their interactions with their environment over time. For this compound, MD simulations are particularly useful for understanding how it interacts with solvents and how individual molecules self-assemble into larger structures.

Solvent-Solute Interaction Studies